molecular formula C21H20N2O4 B015525 Ethyl 2-acetamido-3-(4-benzoylphenyl)-2-cyanopropanoate CAS No. 104504-38-3

Ethyl 2-acetamido-3-(4-benzoylphenyl)-2-cyanopropanoate

Cat. No. B015525
CAS RN: 104504-38-3
M. Wt: 364.4 g/mol
InChI Key: LGUNMAHNWXJYJY-UHFFFAOYSA-N
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Description

Ethyl 2-acetamido-3-(4-benzoylphenyl)-2-cyanopropanoate (EAPC) is an important organic compound that has a wide range of applications in both scientific research and laboratory experiments. EAPC is a white crystalline solid with a molecular weight of 300.32 g/mol and a melting point of 81-83°C. It is a derivative of benzamide and is a key component of many synthetic organic compounds.

Scientific Research Applications

Synthesis and Potential Bioactivity
Ethyl 2-acetamido-3-(4-benzoylphenyl)-2-cyanopropanoate and its analogues have been synthesized and characterized, with some showing potential as anti-inflammatory, antidyslipidemic, and antitumor agents. For instance, ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate was prepared and characterized, indicating potential analgesic and antidyslipidemic properties (G. Navarrete-Vázquez et al., 2011). Similarly, substituted benzophenone analogues, related in structure, have shown anti-tumor and proapoptotic effects in Ehrlich ascites tumor cells, suggesting possible clinical applications as anti-tumor compounds (B. T. Prabhakar et al., 2006).

Molecular Docking and Insect Growth Regulation
Additionally, ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate has been synthesized and studied for its insect growth regulatory properties, showing promise as a juvenile hormone mimic and potential insect growth regulator. This compound underwent comprehensive structural analysis and was tested against Galleria mellonella, displaying significant activity (V. Devi & P. Awasthi, 2022).

Chemical Synthesis and Biological Activities
The chemical synthesis of 5-deazaaminopterin analogues, including those bearing substituents at the 5- and/or 7-positions, showcases the broad applicability of related compounds in medicinal chemistry. Preliminary biological studies on these analogues have been conducted, offering insights into their potential therapeutic applications (T. Su et al., 1988).

Pharmacokinetic Studies
This compound and its derivatives may also be of interest in pharmacokinetic studies, as indicated by the development of an HPLC assay for the analysis of enantiomers of related compounds, such as etodolac. This technique allows for the detailed study of the pharmacokinetic profiles of such compounds, which could be crucial for their development as pharmaceuticals (F. Jamali et al., 1988).

properties

IUPAC Name

ethyl 2-acetamido-3-(4-benzoylphenyl)-2-cyanopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-3-27-20(26)21(14-22,23-15(2)24)13-16-9-11-18(12-10-16)19(25)17-7-5-4-6-8-17/h4-12H,3,13H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGUNMAHNWXJYJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)(C#N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407736
Record name Ethyl N-acetyl-4-benzoyl-alpha-cyanophenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

104504-38-3
Record name Ethyl N-acetyl-4-benzoyl-alpha-cyanophenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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